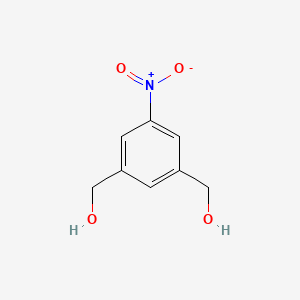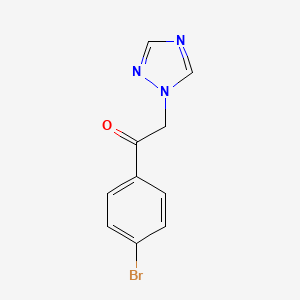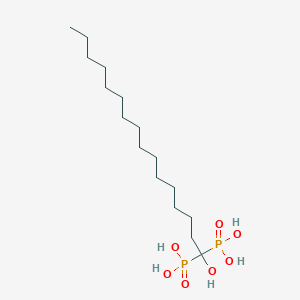
(1-羟基-1-膦酸十六烷基)膦酸
描述
“(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid” is a chemical compound with the molecular formula C16H36O7P2 . It is also known by other names such as “(1-hydroxyhexadecane-1,1-diyl)bis(phosphonic acid)” and "hexadecyl-1-hydroxy-1,1-bisphosphonate" .
Synthesis Analysis
The synthesis of phosphonic acids, including “(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid”, can be achieved through various methods . One of the most common methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .Molecular Structure Analysis
The molecular structure of “(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid” consists of a total of 77 bonds, including 35 non-H bonds, 9 multiple bonds, 17 rotatable bonds, 3 double bonds, 6 aromatic bonds, 5 hydroxyl groups, and 2 phosphonates .Chemical Reactions Analysis
As a type of phosphonic acid, “(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid” can participate in various chemical reactions. For instance, it can act as a descaling agent capable of dissolving calcium sulfate scale when the pH of the solution is adjusted from acidic to weakly alkaline .Physical And Chemical Properties Analysis
“(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid” has a molecular weight of 402.40000, a density of 1.224g/cm3, and a boiling point of 596.6ºC at 760mmHg . Its exact mass is 402.19400, and it has a LogP value of 4.46920 .科学研究应用
- Bioactive Properties : Phosphonic acids are used for their bioactive properties, including as drugs or pro-drugs .
- Bone Targeting : They are employed for bone targeting applications .
- Supramolecular or Hybrid Materials : Phosphonic acids contribute to the design of supramolecular or hybrid materials .
- Surface Functionalization : These acids are used for the functionalization of surfaces .
- Analytical Purposes : They serve analytical purposes in various research fields .
- Medical Imaging : Phosphonic acids are applied in medical imaging .
- Phosphoantigen : They are used as phosphoantigens .
作用机制
: Chemsrc: (1-Hydroxy-1-Phosphonohexadecyl)Phosphonic Acid : X-MOL: Performance and mechanism of 1-hydroxy ethylidene-1,1-diphosphonic acid and 2-phosphonobutane-1,2,4-tricarboxylic acid in inhibiting calcium carbonate scale : Springer: Synthesis and Biological Applications of Phosphinates and Phosphonates : Chemblink: (1-Hydroxy-1-Phosphonohexadecyl)Phosphonic Acid
属性
IUPAC Name |
(1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLLTFVYOUDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328122 | |
| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid | |
CAS RN |
2809-24-7 | |
| Record name | NSC724484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-hydroxy-1-phosphonohexadecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid interact with iron(III), and what are the implications of this interaction?
A1: HPHPA interacts with iron(III) through its oxygen atoms, forming a complex in the organic phase. [] This complexation allows for the extraction of iron(III) from aqueous solutions into an organic solvent mixture of carbon tetrachloride and octanol. The study suggests that the complex formed is likely Fe[C15H31C(OH)(PO3H)2]Cl, 3H2O. This interaction highlights HPHPA's potential as an effective extractant for iron(III), a property that could be valuable in various applications like separation and purification processes.
Q2: How does the chain length of alkane-1-hydroxy-1, 1′-methyldiphosphonic acids influence their iron(III) extraction capabilities?
A2: The research directly compares HPHPA (C16 chain) with (1-hydroxy-1-phosphonododecyl)phosphonic acid (HPDPA, C12 chain). The findings indicate that HPHPA exhibits a stronger extracting power for Fe3+ compared to HPDPA. [] This difference is attributed to the increased hydrophobicity of HPHPA due to its longer alkyl chain. Therefore, the length of the alkane chain directly influences the compound's affinity for iron(III) and its partitioning into the organic phase during extraction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



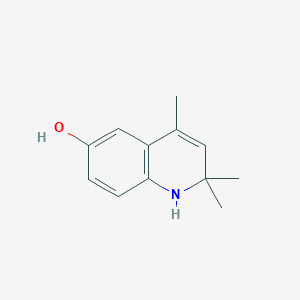
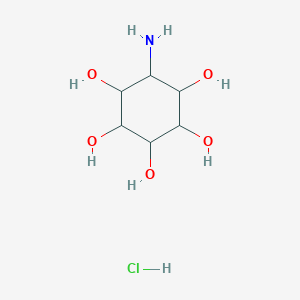

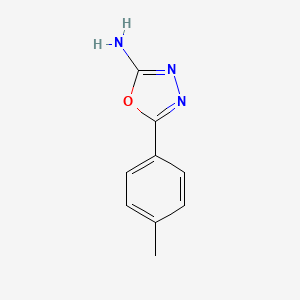
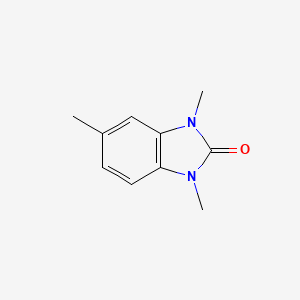
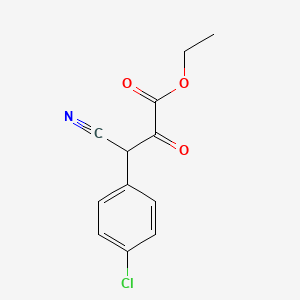
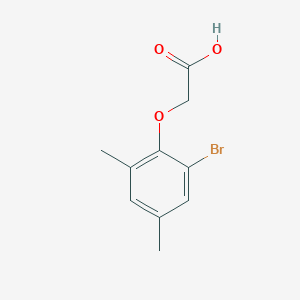

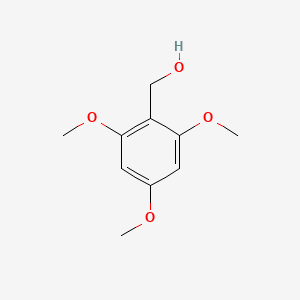
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
